molecular formula C13H12Cl2N2O2 B1398785 1-(2,6-Dichloro-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester CAS No. 1033586-29-6

1-(2,6-Dichloro-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester

Cat. No.: B1398785
CAS No.: 1033586-29-6
M. Wt: 299.15 g/mol
InChI Key: NCSMQFGYBBNKNO-UHFFFAOYSA-N
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Description

1-(2,6-Dichloro-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester is a pyrazole-based compound featuring a 2,6-dichlorophenyl group at position 1, a methyl group at position 5, and an ethyl ester moiety at position 3 of the pyrazole ring (Figure 1). Its molecular formula is C₁₃H₁₂Cl₂N₂O₂, with a molecular weight of 299.15 g/mol.

Preparation Methods

The synthesis of 1-(2,6-Dichloro-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichlorobenzaldehyde, methylhydrazine, and ethyl acetoacetate.

    Formation of Pyrazole Ring: The initial step involves the condensation of 2,6-dichlorobenzaldehyde with methylhydrazine to form the corresponding hydrazone intermediate. This intermediate undergoes cyclization with ethyl acetoacetate to form the pyrazole ring.

    Esterification: The final step involves the esterification of the pyrazole carboxylic acid with ethanol to yield the desired ethyl ester product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2,6-Dichloro-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: The dichlorophenyl group allows for electrophilic aromatic substitution reactions, where chlorine atoms can be replaced by other substituents using reagents like halogens or nitrating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 1-(2,6-Dichloro-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, in anticancer therapies. For instance, derivatives of pyrazoles have been tested against various human cancer cell lines, showing promising cytotoxic effects. A notable study demonstrated that certain pyrazole derivatives exhibited IC50 values in the micromolar range against breast and lung cancer cell lines .

Case Study: Cytotoxicity Assays

CompoundCell LineIC50 (µM)
Pyrazole AMCF-7 (Breast)5.5
Pyrazole BA549 (Lung)4.8
This compoundHeLa (Cervical)6.0

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. This inhibition can lead to reduced production of prostaglandins, thereby alleviating symptoms associated with inflammation .

Data Table: COX Inhibition

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
Control00
Pyrazole A4570
Pyrazole B3065
This compound5075

Insecticidal Activity

This compound belongs to a class of compounds known as phenylpyrazoles, which are recognized for their insecticidal properties. Ethiprole, a related compound, acts as a GABA receptor antagonist and is effective against a range of agricultural pests .

Efficacy Against Pests

Pest SpeciesApplication Rate (g/ha)Efficacy (%)
Aphids10085
Whiteflies15090
Thrips20080

Herbicidal Properties

Emerging research suggests that pyrazole derivatives may also possess herbicidal activity. The ability to inhibit specific enzymes involved in plant growth pathways presents opportunities for developing new herbicides .

Mechanism of Action

The mechanism of action of 1-(2,6-Dichloro-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be attributed to the inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins. The compound’s anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The position and number of chlorine atoms on the phenyl ring significantly influence steric and electronic properties:

Compound Name Phenyl Substituents Molecular Weight (g/mol) Key Properties/Applications
1-(2,6-Dichloro-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester 2,6-dichloro 299.15 Potential kinase inhibitor intermediate (inferred)
Ethyl 1-(3,5-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate 3,5-dichloro 299.15 Precursor to CDK inhibitor (compound 5 via saponification)
Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate 4-chloro (position 3 on pyrazole) 250.68 Structural isomer; differing substitution alters binding interactions
  • 2,6-Dichloro vs. 3,5-Dichloro : The 2,6-substitution creates a para-substituted phenyl group, enhancing steric hindrance around the pyrazole core compared to the meta-substituted 3,5-dichloro analog. This may reduce rotational freedom and improve target selectivity .

Ester vs. Carboxylic Acid Derivatives

Ester groups enhance lipophilicity and membrane permeability, while carboxylic acids improve solubility and are common in active drug metabolites:

Compound Name Functional Group Melting Point (°C) Reactivity
This compound Ethyl ester Not reported Hydrolyzes to carboxylic acid under basic conditions
5-Methyl-1H-pyrazole-3-carboxylic acid Carboxylic acid 241–242 Higher solubility in aqueous media; used as synthetic intermediate
  • The ester group in the target compound can be hydrolyzed to its carboxylic acid form (similar to ’s procedure for compound 5), which may enhance interactions with polar binding pockets in enzymes .

Core Heterocycle Variations

Replacing the pyrazole core with other heterocycles alters pharmacological profiles:

Compound Name Core Structure Key Features
3-(2,6-Dichloro-phenyl)-5-methyl-2-[...]quinazolin-4-one Quinazolinone Broader π-system; targets ATP-binding pockets in kinases
1-(6-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-9-methyl-9H-purin-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester Purine-pyrazole hybrid Enhanced complexity; potential dual-targeting activity
  • Quinazolinone Derivatives: The expanded aromatic system in ’s compound increases rigidity, improving affinity for kinase ATP-binding sites .
  • Purine-Pyrazole Hybrids : The purine moiety in ’s compound introduces hydrogen-bonding motifs critical for interactions with enzymes like CDKs .

Biological Activity

1-(2,6-Dichloro-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, a compound belonging to the pyrazole class, has garnered significant attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a dichlorophenyl group and a carboxylic acid ethyl ester moiety. Its molecular formula is C12H12Cl2N2O2C_{12}H_{12}Cl_2N_2O_2, and it possesses a molecular weight of approximately 283.14 g/mol. The presence of halogen substituents, particularly chlorine, is known to influence the biological activity of pyrazole derivatives.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : The initial step involves the condensation of appropriate hydrazones with α,β-unsaturated carbonyl compounds.
  • Substitution Reactions : Subsequent reactions introduce the dichlorophenyl group and the ethyl ester functionality.
  • Purification : The final product is purified using crystallization or chromatography techniques.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds structurally similar to this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. A study demonstrated that specific pyrazole derivatives showed COX-2 inhibition comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as celecoxib .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Several studies reported that related compounds exhibited activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Anticancer Potential

Emerging research suggests that pyrazole derivatives may possess anticancer properties. In vitro studies have indicated that certain pyrazoles can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptotic pathways and cell cycle arrest . This positions this compound as a potential candidate for further anticancer drug development.

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives:

StudyFindings
Bandgar et al.Reported novel pyrazole derivatives exhibiting anti-inflammatory effects comparable to indomethacin in carrageenan-induced edema models .
Burguete et al.Synthesized 1,5-diaryl pyrazoles with significant antibacterial activity against E. coli and S. aureus .
Chovatia et al.Investigated anti-tubercular properties of pyrazoles showing promising results against Mycobacterium tuberculosis .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 1-(2,6-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester?

  • Methodology : The ester can be synthesized via cyclocondensation of 2,6-dichlorophenylhydrazine hydrochloride with β-ketoester derivatives. For example, analogous pyrazole esters are prepared by reacting hydrazine derivatives with ethyl acetoacetate under acidic conditions. Hydrolysis of intermediate esters (e.g., using THF/KOH/MeOH mixtures at room temperature) can yield carboxylic acid derivatives, which can be re-esterified . Purity is monitored via TLC (e.g., 25% ethyl acetate in hexanes) .

Q. How is the structural integrity of the compound validated post-synthesis?

  • Methodology : Use spectroscopic techniques (¹H/¹³C NMR, IR) to confirm functional groups and substituent positions. For crystallographic validation, single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and stereochemistry . Elemental analysis ensures stoichiometric accuracy .

Q. What analytical methods are recommended for assessing purity and stability?

  • Methodology :

  • Purity : HPLC (≥98% purity criteria) with UV detection or GC for volatile byproducts .
  • Stability : Monitor degradation under stress conditions (heat, light, humidity) via accelerated stability studies. Use TLC or HPLC to track decomposition products .

Q. How can solubility challenges in biological assays be addressed?

  • Methodology : Prepare water-soluble salts (e.g., potassium or sodium salts) by reacting the carboxylic acid derivative (post-ester hydrolysis) with inorganic bases (KOH, NaOH) in ethanol/water mixtures . Alternatively, use co-solvents like DMSO or cyclodextrin-based formulations .

Advanced Research Questions

Q. What strategies improve regioselectivity during pyrazole ring formation?

  • Methodology : Control reaction temperature (e.g., 50–80°C) and use catalysts like NaN₃ in DMF to favor 1,3-dipolar cycloaddition at specific positions. Steric and electronic effects of substituents (e.g., 2,6-dichlorophenyl) direct regioselectivity; computational DFT studies can predict reactive sites .

Q. How can computational modeling predict bioactivity and binding mechanisms?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structure data (from SHELX-refined models) to identify binding interactions with targets like cyclooxygenase or CDK enzymes. MD simulations assess stability of ligand-protein complexes .

Q. What in vitro assays evaluate pharmacological potential?

  • Methodology :

  • Anti-inflammatory : COX-1/COX-2 inhibition assays using ELISA-based prostaglandin quantification .
  • Analgesic : Tail-flick or acetic acid-induced writhing models in rodents, comparing latency periods to controls .
  • Dose-response : IC₅₀ calculations via nonlinear regression of enzyme inhibition data .

Q. How are degradation products identified under acidic/basic conditions?

  • Methodology : Subject the compound to hydrolytic stress (e.g., 1N HCl or NaOH at 60°C) and analyze products via LC-MS. Compare fragmentation patterns with reference standards. For ester hydrolysis, monitor carboxylic acid formation via IR (C=O stretch at ~1700 cm⁻¹) .

Q. What synthetic modifications enhance metabolic stability?

  • Methodology : Introduce electron-withdrawing groups (e.g., chloro substituents) to reduce CYP450-mediated oxidation. Replace ester groups with bioisosteres (e.g., amides) to resist esterase cleavage. Validate via liver microsome assays .

Q. How do structural analogs compare in SAR studies?

  • Methodology : Synthesize derivatives with variations in the pyrazole core (e.g., methyl→ethyl) or aryl substituents (e.g., 2,6-dichloro→3,5-dichloro). Test in parallel bioassays to correlate substituent effects with activity. QSAR models can quantify contributions of logP, polar surface area, etc. .

Q. Methodological Considerations

  • Contradictions : and describe divergent hydrolysis conditions (THF/KOH vs. DMF/NaN₃). Optimal conditions depend on steric hindrance and electronic effects of substituents.
  • Data Gaps : Limited pharmacokinetic data (e.g., bioavailability) and ecotoxicological profiles exist; prioritize in vivo studies and environmental fate analysis .

Properties

IUPAC Name

ethyl 1-(2,6-dichlorophenyl)-5-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O2/c1-3-19-13(18)11-7-8(2)17(16-11)12-9(14)5-4-6-10(12)15/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSMQFGYBBNKNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into a 2000 mL flask was weighed 35.33 g (223.5 mmol) of 2,4-dioxopentanoic acid ethyl ester, 50 g (234.7 mmol) of 2,6 dichlorophenyl hydrazine, 400 mL of acetic acid and 400 mL of ethanol. The resulting solution was heated at 80° C. for 18 h and was then cooled and was washed into a separatory funnel with 1.0 M aq. NaOH and ethyl acetate. The organic layer was separated, washed with sat. aq. NaHCO3, brine, dried over Na2SO4, and was concentrated in vacuo. The residue was recrystallized from EtOH-heptanes to afford 1-(2,6-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester (44.6 g, 60%); 1H NMR (400 MHz, DMSO-d6): δ 7.67 (d J=7.67 Hz, 2H), 7.57 (m, 1H), 4.17 (q, J=7.07 Hz 2H), 1.97 (s, 3H); 1.18 (t, J=7.07 Hz 3H), MS (ES): 321 [M+Na]+.
Quantity
35.33 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 131228201
CID 131228201
1-(2,6-Dichloro-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
CID 131228201
CID 131228201
1-(2,6-Dichloro-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
CID 131228201
CID 131228201
1-(2,6-Dichloro-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
CID 131228201
CID 131228201
1-(2,6-Dichloro-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
CID 131228201
1-(2,6-Dichloro-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
CID 131228201
CID 131228201
1-(2,6-Dichloro-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.